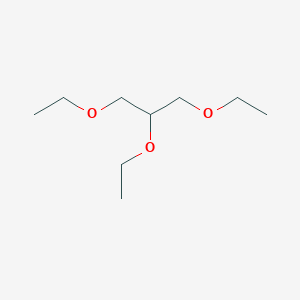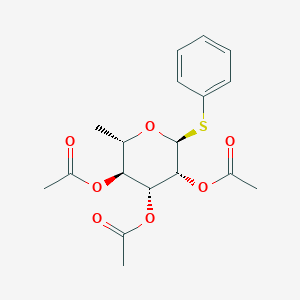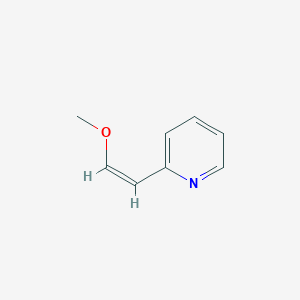
(Z)-2-(2-methoxyvinyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-2-(2-methoxyvinyl)pyridine, commonly known as MVE-2, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It is a pyridine derivative that belongs to the class of heterocyclic compounds. MVE-2 has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Wissenschaftliche Forschungsanwendungen
MVE-2 has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. MVE-2 has also been shown to possess anti-cancer properties by inducing apoptosis in cancer cells. Additionally, MVE-2 has been found to exhibit anti-microbial activity against a wide range of microorganisms, including bacteria and fungi.
Wirkmechanismus
The mechanism of action of MVE-2 is not fully understood. However, it is believed that MVE-2 exerts its biological effects by modulating various signaling pathways. For example, MVE-2 has been found to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. MVE-2 has also been shown to activate the p38 MAPK signaling pathway, which is involved in the induction of apoptosis in cancer cells.
Biochemische Und Physiologische Effekte
MVE-2 has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in the pathogenesis of various diseases. MVE-2 has also been found to modulate the expression of various genes involved in inflammation, apoptosis, and cell proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
MVE-2 has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. MVE-2 is also soluble in various organic solvents, which makes it suitable for use in various assays. However, MVE-2 has some limitations as well. It has low water solubility, which limits its use in aqueous-based assays. Additionally, MVE-2 has not been extensively studied for its toxicity and pharmacokinetic properties.
Zukünftige Richtungen
There are several future directions for the research on MVE-2. One possible direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, inflammation, and microbial infections. Another direction is to study the structure-activity relationship of MVE-2 to identify more potent and selective analogs. Additionally, the toxicity and pharmacokinetic properties of MVE-2 need to be further explored to assess its suitability as a drug candidate.
Conclusion:
In conclusion, MVE-2 is a pyridine derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It exhibits a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. The mechanism of action of MVE-2 is not fully understood, but it is believed to modulate various signaling pathways. MVE-2 has several advantages for lab experiments, but it also has some limitations. There are several future directions for the research on MVE-2, including its potential as a therapeutic agent and the exploration of its toxicity and pharmacokinetic properties.
Synthesemethoden
The synthesis of MVE-2 involves the reaction of 2-methoxyacrolein with pyridine in the presence of a catalyst. The reaction yields MVE-2 as a yellowish liquid with a melting point of 5-7°C and a boiling point of 120-122°C. The purity of MVE-2 can be determined by using various analytical techniques such as HPLC, NMR, and GC-MS.
Eigenschaften
CAS-Nummer |
174620-94-1 |
|---|---|
Produktname |
(Z)-2-(2-methoxyvinyl)pyridine |
Molekularformel |
C8H9NO |
Molekulargewicht |
135.16 g/mol |
IUPAC-Name |
2-[(Z)-2-methoxyethenyl]pyridine |
InChI |
InChI=1S/C8H9NO/c1-10-7-5-8-4-2-3-6-9-8/h2-7H,1H3/b7-5- |
InChI-Schlüssel |
HEHQKYHXVGMRNJ-ALCCZGGFSA-N |
Isomerische SMILES |
CO/C=C\C1=CC=CC=N1 |
SMILES |
COC=CC1=CC=CC=N1 |
Kanonische SMILES |
COC=CC1=CC=CC=N1 |
Synonyme |
Pyridine,2-[(1Z)-2-methoxyethenyl]-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(Trifluoromethoxy)phenoxy]propanehydrazide](/img/structure/B66728.png)
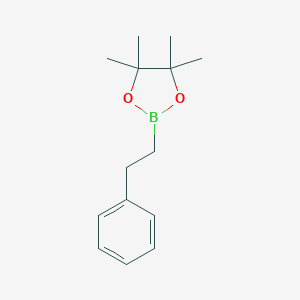
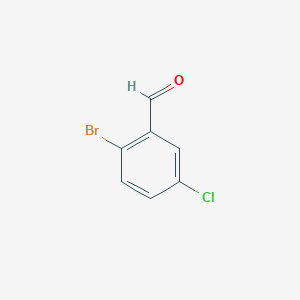
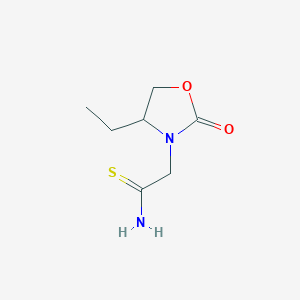
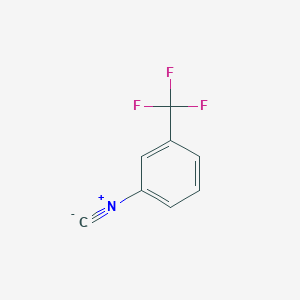
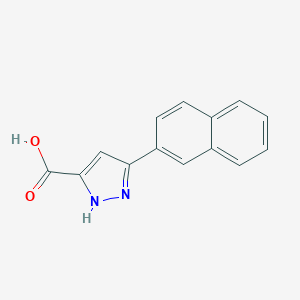
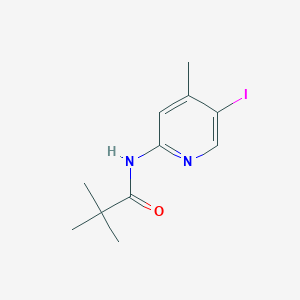
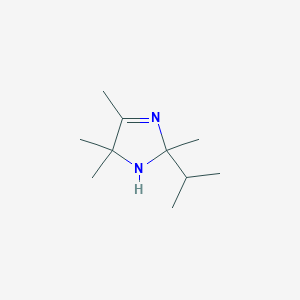
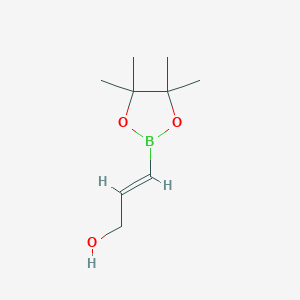
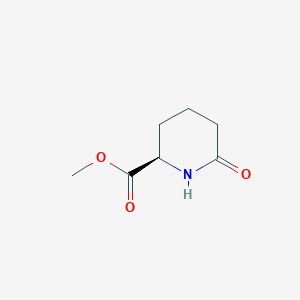
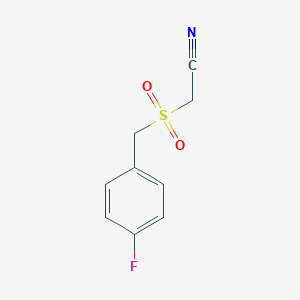
![1H-Cyclopenta[c]pyridine,octahydro-4,7-dimethyl-,[4R-(4-alpha-,4a-alpha-,7-alpha-,7a-alpha-)]-(9CI)](/img/structure/B66747.png)
